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Compound of Interest

Compound Name: GR 128107

Cat. No.: B15616916 Get Quote

For Research Use Only. Not for human or veterinary use.

This document provides an in-depth technical overview of GR 128107, a potent and selective

antagonist of melatonin receptors. It is intended for researchers, scientists, and drug

development professionals interested in the pharmacological and physiological roles of the

melatonergic system. This guide covers the compound's suppliers, availability, chemical

properties, and detailed pharmacological data, including binding affinities and functional assay

protocols. Furthermore, it elucidates the signaling pathways modulated by melatonin receptors

and the antagonistic action of GR 128107.

Supplier and Availability Information
GR 128107 is available from several chemical suppliers specializing in research compounds.

While availability may vary, the following vendors have been identified as potential sources:

MedChemExpress (MCE)

Shanghai Amole Biotechnology Co., Ltd.

LabSolutions

MedKoo Biosciences[1]

BioCat[2]

BLD Pharm
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It is important to note that some suppliers may offer GR 128107 on a custom synthesis basis,

which could involve longer lead times and minimum order quantities.[1] Researchers are

advised to contact the suppliers directly for the most current information on stock availability,

pricing, and purity specifications.

Chemical and Physical Properties
A summary of the key chemical and physical properties of GR 128107 is presented in the table

below. This information is crucial for proper handling, storage, and preparation of the

compound for experimental use.

Property Value Reference

CAS Number 190328-44-0 [1][2]

Chemical Formula C₁₆H₂₀N₂O₂ [1][2]

Molecular Weight 272.34 g/mol [2]

IUPAC Name
1-[3-(5-methoxy-1H-indol-3-

yl)piperidin-1-yl]ethanone
[1]

Solubility Soluble in DMSO [1]

Storage

Short term (days to weeks) at

0 - 4°C; Long term (months to

years) at -20°C. Store in a dry

and dark place.

[1]

Pharmacological Data
GR 128107 is characterized as a competitive antagonist of melatonin receptors.[3] Its

pharmacological profile has been investigated in various in vitro systems, providing valuable

data on its binding affinity and functional activity.

Receptor Binding Affinities
Radioligand binding assays have been employed to determine the affinity of GR 128107 for the

human melatonin receptor subtypes, MT1 (Mel1a) and MT2 (Mel1b). The equilibrium
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dissociation constant (pKi) provides a measure of the compound's binding affinity.

Receptor Subtype pKi Reference

Human MT1 (Mel1a) 9.6 [3]

Human MT2 (Mel1b)
Not explicitly stated in the

provided search results

The high pKi value for the MT1 receptor indicates a strong binding affinity.

Functional Activity
Functional assays are essential to characterize the pharmacological action of a ligand. For GR
128107, studies have revealed its antagonistic properties and, in some systems, partial agonist

activity.

Assay System Observed Effect IC₅₀ / pA₂ Reference

Xenopus laevis

melanophores

Partial agonist;

Antagonist of

melatonin-induced

pigment aggregation

Not explicitly stated in

the provided search

results

Experimental Protocols
Detailed methodologies are critical for the replication and extension of scientific findings. The

following sections outline the key experimental protocols used to characterize GR 128107.

Radioligand Binding Assay for Melatonin Receptors
This protocol is based on the methods described for determining the binding affinity of ligands

to melatonin receptors expressed in cell lines.

Objective: To determine the equilibrium dissociation constant (Ki) of GR 128107 for human

MT1 and MT2 receptors.

Materials:
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Cell membranes from HEK293 cells stably expressing human MT1 or MT2 receptors.

2-[¹²⁵I]-iodomelatonin (radioligand).

GR 128107 (test compound).

Binding buffer (e.g., Tris-HCl buffer containing MgCl₂).

Glass fiber filters.

Scintillation counter.

Procedure:

Prepare serial dilutions of GR 128107.

In a 96-well plate, incubate the cell membranes with a fixed concentration of 2-[¹²⁵I]-

iodomelatonin and varying concentrations of GR 128107.

Incubate at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.

Terminate the binding reaction by rapid filtration through glass fiber filters.

Wash the filters with ice-cold buffer to remove unbound radioligand.

Measure the radioactivity retained on the filters using a scintillation counter.

Non-specific binding is determined in the presence of a high concentration of unlabeled

melatonin.

Calculate the specific binding at each concentration of GR 128107.

Analyze the data using non-linear regression to determine the IC₅₀ value, which is then

converted to a Ki value using the Cheng-Prusoff equation.

Functional Assay in Xenopus laevis Melanophores
This assay utilizes the pigment aggregation response in amphibian melanophores to assess

the functional activity of melatonin receptor ligands.
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Objective: To evaluate the agonist and antagonist properties of GR 128107 at melatonin

receptors.

Materials:

Isolated Xenopus laevis melanophores.

Melatonin (agonist).

GR 128107 (test compound).

Culture medium.

Microplate reader.

Procedure:

Culture the isolated melanophores in a 96-well plate.

To test for agonist activity: Add varying concentrations of GR 128107 to the melanophores

and incubate. Observe for pigment aggregation.

To test for antagonist activity: Pre-incubate the melanophores with varying concentrations of

GR 128107 for a defined period.

Add a fixed concentration of melatonin to induce pigment aggregation.

Quantify the degree of pigment aggregation by measuring the change in light absorbance

using a microplate reader.

Analyze the concentration-response curves to determine the EC₅₀ (for agonists) or the pA₂

(for antagonists).

Signaling Pathways
Melatonin receptors (MT1 and MT2) are G protein-coupled receptors (GPCRs) that primarily

couple to inhibitory G proteins (Gαi/o). Activation of these receptors by an agonist like
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melatonin initiates a signaling cascade that modulates various cellular processes. As an

antagonist, GR 128107 blocks these downstream effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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